![molecular formula C8H15N3O2S B14394131 2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid CAS No. 88186-37-2](/img/structure/B14394131.png)
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a hydrazinylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid typically involves the reaction of butyl isothiocyanate with hydrazine hydrate, followed by the addition of pyruvic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction of Butyl Isothiocyanate with Hydrazine Hydrate
Reagents: Butyl isothiocyanate, hydrazine hydrate
Conditions: Room temperature, solvent (e.g., ethanol)
Product: Butylcarbamothioyl hydrazine
-
Addition of Pyruvic Acid
Reagents: Butylcarbamothioyl hydrazine, pyruvic acid
Conditions: Mild heating, solvent (e.g., ethanol)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazinylidene derivatives.
Applications De Recherche Scientifique
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxyl group may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Methylcarbamothioyl)hydrazinylidene]propanoic acid
- 2-[2-(Ethylcarbamothioyl)hydrazinylidene]propanoic acid
- 2-[2-(Phenylcarbamothioyl)hydrazinylidene]propanoic acid
Uniqueness
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid is unique due to the presence of the butyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its interaction with biological membranes and improve its bioavailability compared to similar compounds with shorter or bulkier substituents.
Propriétés
Numéro CAS |
88186-37-2 |
|---|---|
Formule moléculaire |
C8H15N3O2S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
2-(butylcarbamothioylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C8H15N3O2S/c1-3-4-5-9-8(14)11-10-6(2)7(12)13/h3-5H2,1-2H3,(H,12,13)(H2,9,11,14) |
Clé InChI |
OTSBLHIISYOLKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)NN=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
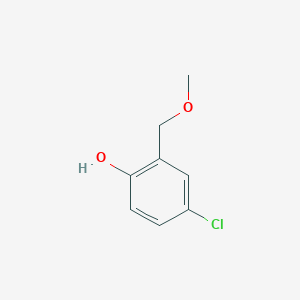
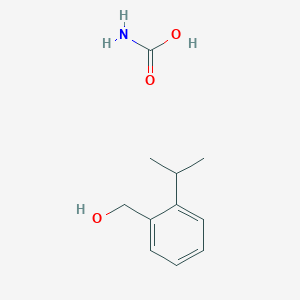
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
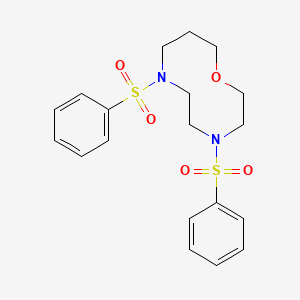
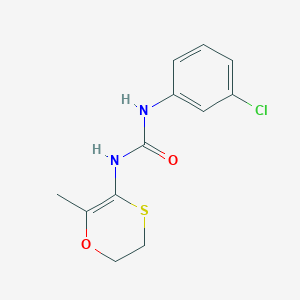
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14394071.png)
![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)
![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)
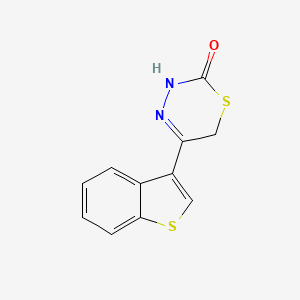
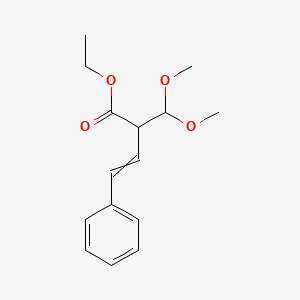

![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14394120.png)
